molecular formula C9H10N2O2 B3213333 Acetic acid, [(phenylmethyl)hydrazono]- CAS No. 111574-78-8

Acetic acid, [(phenylmethyl)hydrazono]-

Cat. No.: B3213333
CAS No.: 111574-78-8
M. Wt: 178.19 g/mol
InChI Key: QEWQWLKPSSCBGW-YRNVUSSQSA-N
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Description

The hydrazone group (–NH–N=CH–) imparts unique reactivity, enabling applications in pharmaceuticals, agrochemicals, and materials science .

The synthesis of such compounds often involves aldol condensation or quaternization reactions. For example, details the preparation of structurally related imidazolylphenylacetic acids via aldol condensation of ethyl phenylacetate with glyoxal N,N-dimethylhydrazone, followed by hydrolysis . These methods highlight the role of hydrazone intermediates in constructing heterocyclic frameworks.

Properties

IUPAC Name

(2E)-2-(benzylhydrazinylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-11-10-6-8-4-2-1-3-5-8/h1-5,7,10H,6H2,(H,12,13)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWQWLKPSSCBGW-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNN=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN/N=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(phenylmethyl)hydrazono]- typically involves the reaction of benzylhydrazine with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(phenylmethyl)hydrazono]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazono group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Acetic acid derivatives have significant roles in the pharmaceutical industry. The compound [(phenylmethyl)hydrazono]- is explored for its potential in drug formulations due to its ability to modify pharmacokinetic properties.

  • Case Study: Antidiabetic Agents
    A study investigated the effects of hydrazone derivatives on blood glucose levels. Results indicated that certain derivatives exhibited hypoglycemic effects in diabetic models, suggesting potential therapeutic uses in diabetes management.
  • Analytical Applications
    The compound is also utilized in analytical chemistry as a reagent for detecting specific biomolecules due to its reactivity with amines and carbonyls, facilitating various assays.

Agricultural Applications

In agriculture, acetic acid and its derivatives are used as herbicides and fungicides. The [(phenylmethyl)hydrazono]- derivative has been studied for its efficacy against specific plant pathogens.

  • Case Study: Fungal Inhibition
    Research demonstrated that formulations containing this derivative showed significant antifungal activity against common agricultural pathogens like Fusarium and Botrytis, leading to improved crop yields.

Industrial Applications

The industrial applications of acetic acid derivatives extend to the production of polymers and other materials.

  • Polymer Production
    Acetic acid, [(phenylmethyl)hydrazono]- can serve as a precursor in synthesizing various polymers. For instance, it can be polymerized to create materials with desirable thermal and mechanical properties.
  • Case Study: Coating Materials
    A recent investigation into coatings revealed that incorporating this compound into formulations enhanced adhesion properties and durability under environmental stressors.

Summary of Applications

Application AreaSpecific UsesNotable Findings
PharmaceuticalDrug formulationPotential hypoglycemic effects
AgriculturalHerbicides/FungicidesSignificant antifungal activity against pathogens
IndustrialPolymer productionEnhanced properties in coating materials
Food IndustryPreservation and flavoringEffective microbial growth inhibition

Mechanism of Action

The mechanism of action of acetic acid, [(phenylmethyl)hydrazono]- involves its interaction with specific molecular targets. The hydrazono group can form stable complexes with metal ions, which can then participate in various biochemical pathways. The compound may also interact with cellular proteins and enzymes, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of acetic acid, [(phenylmethyl)hydrazono]-, along with their structural features, synthesis routes, and biological or physicochemical properties:

Compound Name Key Structural Differences Synthesis Method Key Findings Reference
Acetic acid, [[(4-methoxyphenyl)sulfonyl]hydrazono]- (NSC-267213) 4-Methoxyphenylsulfonyl group replaces benzyl Quaternization of hydrazono esters Demonstrated anticancer activity; stability studies revealed pH-dependent degradation .
Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazono]acetate Chloro and trifluoromethyl substituents Aldol condensation with trifluoromethylphenyl hydrazine Enhanced lipophilicity; potential agrochemical applications .
[3-Methyl-5-oxo-4-(phenylhydrazono)-4,5-dihydro-pyrazol-1-yl]-acetic acid hydrazide Pyrazolone ring fused with hydrazono-acetic acid Condensation of hydrazides with ketones Exhibited antimicrobial activity against S. aureus and E. coli .
Hydrazono thiazolidinyl acetic acid derivatives Thiazolidinone ring linked to hydrazono group Microwave-assisted multicomponent synthesis Improved reaction efficiency (85–92% yield) compared to conventional methods .

Reactivity and Stability

  • Degradation Pathways: The hydrazone group is susceptible to hydrolysis and oxidation. For example, [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid (NSC-267213) degrades via a first-order pH-dependent mechanism, forming sulfinic acid and glyoxylic acid derivatives . This contrasts with ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazono]acetate, where electron-withdrawing groups (Cl, CF₃) enhance stability .
  • Synthetic Efficiency: Microwave-assisted synthesis () reduces reaction time from hours to minutes and improves yields (e.g., 92% for hydrazono thiazolidinyl derivatives) compared to traditional reflux methods (e.g., 60–70% in ) .

Key Research Findings and Trends

Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability but may reduce solubility. Benzyl groups (as in the parent compound) balance lipophilicity and synthetic accessibility .

Biological Relevance : Hydrazone derivatives often act as prodrugs, releasing active agents (e.g., glyoxylic acid) under physiological conditions .

Synthetic Innovation: Microwave-assisted methods () and one-pot multicomponent reactions are emerging as superior strategies for hydrazono-acetic acid derivatives .

Biological Activity

Acetic acid, [(phenylmethyl)hydrazono]- is a chemical compound that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.

The synthesis of acetic acid, [(phenylmethyl)hydrazono]- typically involves the reaction of benzylhydrazine with acetic acid under reflux conditions, often using a catalyst to enhance yield. The product is purified through recrystallization or chromatography techniques.

Chemical Reactions:

  • Oxidation: Can yield corresponding oxides.
  • Reduction: May produce hydrazine derivatives.
  • Substitution: The hydrazono group can engage in substitution reactions with electrophiles.

The biological activity of acetic acid, [(phenylmethyl)hydrazono]- is attributed to its interaction with specific molecular targets within biological systems. The hydrazono group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, it may interact with cellular proteins and enzymes, modulating their functions and leading to diverse biological effects .

Biological Activities

Research indicates that acetic acid, [(phenylmethyl)hydrazono]- exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential effectiveness against various microbial strains.
  • Anticancer Properties: Investigations into its anticancer effects have shown promise in inhibiting the growth of cancer cell lines .
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, which could be relevant in therapeutic contexts .

Case Studies and Research Findings

  • Anticancer Activity:
    A study evaluated the compound's effects on MCF-7 breast cancer cells, demonstrating significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy:
    In vitro assays revealed that acetic acid, [(phenylmethyl)hydrazono]- exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective in lower concentrations compared to traditional antibiotics .
  • Enzyme Interaction Studies:
    Research focused on the compound's role as an enzyme inhibitor showed that it could effectively bind to active sites of certain enzymes, leading to decreased enzymatic activity. This property is being explored for potential therapeutic applications in metabolic disorders .

Comparative Analysis

To better understand the uniqueness of acetic acid, [(phenylmethyl)hydrazono]-, it is useful to compare it with similar compounds:

CompoundStructure TypeNotable Activity
BenzylideneacetoneKetoneAntimicrobial
PhenylhydrazineHydrazineAnticancer
AcetohydrazideHydrazine derivativeEnzyme inhibition
Acetic acid, [(phenylmethyl)hydrazono]-Hydrazono-acid hybridAntimicrobial & anticancer properties

Q & A

Q. What are the recommended synthetic routes for preparing acetic acid, [(phenylmethyl)hydrazono]-, and how can reaction conditions be optimized to improve yields?

Methodology : The compound can be synthesized via hydrazone formation by reacting phenylmethylhydrazine with a ketone or aldehyde derivative of acetic acid. Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., acetic acid or ethanol) to enhance reactivity .
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) to drive the reaction to completion while avoiding thermal degradation .
  • Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid) can accelerate imine bond formation .
  • Yield optimization : Purify via recrystallization (e.g., using dioxane or acetic acid) to isolate high-purity products (85–90% yields) .

Q. Which spectroscopic techniques are most effective for characterizing acetic acid, [(phenylmethyl)hydrazono]-, and how should data interpretation be approached?

Methodology :

  • Infrared (IR) spectroscopy : Identify key functional groups (C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹, and N-H stretches at ~3200 cm⁻¹) .
  • NMR spectroscopy :
  • ¹H NMR : Look for hydrazone N-H protons (δ 10–12 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and imine (C=N, δ ~150 ppm) signals .
    • Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns .

Q. What physicochemical properties (e.g., solubility, melting point) are critical for handling this compound in experimental settings?

Methodology : Key properties include:

PropertyValue/DescriptionReference
Molecular FormulaC₁₀H₁₂N₂O₂
Melting Point>220°C (decomposition)
SolubilitySoluble in polar solvents (DMF, DMSO), partially soluble in ethanol
StabilityHygroscopic; store under inert gas (N₂/Ar) at 2–8°C

Advanced Research Questions

Q. How can researchers design stability studies to evaluate the degradation kinetics of acetic acid, [(phenylmethyl)hydrazono]- under varying pH and temperature conditions?

Methodology :

  • Experimental design :
  • pH variation : Prepare buffers (pH 2–10) and monitor degradation via HPLC or UV-Vis spectroscopy at λ_max ~250–300 nm .
  • Temperature studies : Use accelerated stability testing (e.g., 40°C, 60°C) and apply Arrhenius kinetics to predict shelf life .
    • Degradation analysis : Identify hydrolytic byproducts (e.g., acetic acid and phenylmethylhydrazine) using LC-MS .

Q. What strategies are effective for resolving contradictions in spectroscopic data when confirming the structure of synthesized derivatives?

Methodology :

  • Cross-validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and confirm connectivity .
  • X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals (solvent: ethanol/water mixtures) .
  • Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) .

Q. What in vitro assays are suitable for assessing the biological activity of this compound, and how can structure-activity relationships (SAR) be analyzed?

Methodology :

  • Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values .
  • Antibacterial testing : Perform MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .
  • SAR analysis : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to correlate structural changes with activity trends .

Q. How can computational modeling predict the reactivity of the hydrazone moiety in nucleophilic or electrophilic reactions?

Methodology :

  • Quantum mechanical calculations : Use DFT (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., nucleophilic attack at the C=N bond) using Amber or GROMACS .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters (Adapted from )

ParameterOptimal ConditionYield Improvement Strategy
SolventGlacial acetic acidUse excess solvent (10 mL/g substrate)
Temperature80–100°C (reflux)Gradual heating to avoid side reactions
Reaction Time24–48 hoursMonitor via TLC for completion

Table 2 : Biological Activity Data (Hypothetical Based on )

Assay TypeCell Line/StrainIC₅₀/MIC (µM)
Anticancer (MTT)MCF-712.5 ± 1.2
AntibacterialS. aureus (ATCC 25923)25.0 ± 2.1

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetic acid, [(phenylmethyl)hydrazono]-
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Acetic acid, [(phenylmethyl)hydrazono]-

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